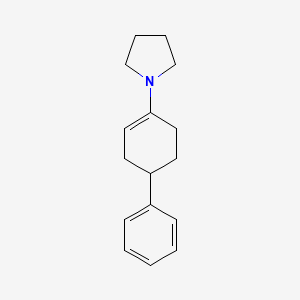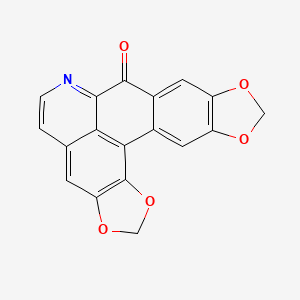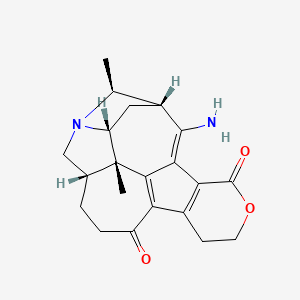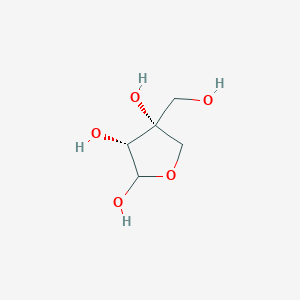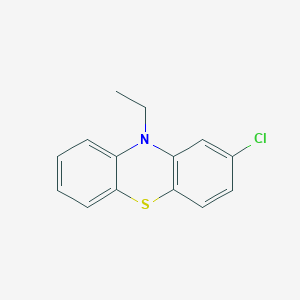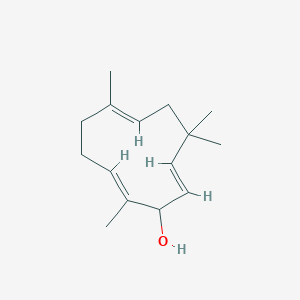
Sporothriolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sporothriolide is a furofuran that is (3aR,6aR)-hexahydrofuro[3,4-b]furan substituted by an oxo group at positions 2 and 4, methylene group at position 3 and by an hexyl group at position 6. It is a metabolite isolated from several species of fungi. It has a role as an antifungal agent and a fungal metabolite. It is a gamma-lactone and a furofuran.
Scientific Research Applications
1. Sporothriolide as a Chemotaxonomic Marker
This compound and its derivatives have been identified as significant chemotaxonomic markers for the fungus Hypoxylon monticulosum. These compounds, including sporothric acid, isosporothric acid, and dihydroisosporothric acid, were isolated during a screening for anti-infective agents. Interestingly, this compound production seems to be a species-specific feature in Hypoxylon and the Xylariaceae family, suggesting its potential use in distinguishing species within this group (Surup et al., 2014).
2. Novel this compound-Related Compounds and Structural Insights
Research has also led to the discovery of new this compound-related compounds from Hypoxylon monticulosum. These include a deoxy analogue of sporothric acid and a unique scaffold combining this compound and trienylfuranol A moieties. Such discoveries, coupled with structural elucidation through advanced techniques like X-ray diffraction, expand our understanding of fungal metabolites' diversity and complexity (Leman-Loubière et al., 2017).
3. Biosynthetic Pathways of this compound
The biosynthesis of this compound has been a focus of scientific inquiry, revealing fascinating aspects of fungal secondary metabolism. For instance, the biosynthetic gene cluster for this compound in various ascomycetes has been identified, offering insights into the origins and pathways leading to this and related metabolites. This research highlights the intricate connections between fungal biosynthesis and its implications for natural product chemistry (Tian et al., 2020).
4. Antifungal Applications of this compound
This compound has shown notable antifungal properties, particularly against phytopathogenic fungi like Rhizoctonia solani and Sclerotinia sclerotiorum. This highlights its potential as a lead compound for developing new fungicides, given its effectiveness in both in vitro and in vivo settings (Cao et al., 2016).
5. Synthetic Approaches to this compound
The total synthesis of this compound has been achieved, providing valuable insights into its structural and functional properties. This synthesis involves several key steps, including diastereoselective Michael addition and base-promoted elimination, which are crucial for constructing the α-methylene lactone unit of this compound. Such synthetic efforts not only contribute to the understanding of this compound's chemistry but also open avenues for analogues with potentially enhanced biological activities (Kimura et al., 2021).
Properties
Molecular Formula |
C13H18O4 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(3aS,6R,6aR)-6-hexyl-3-methylidene-6,6a-dihydro-3aH-furo[3,4-b]furan-2,4-dione |
InChI |
InChI=1S/C13H18O4/c1-3-4-5-6-7-9-11-10(13(15)16-9)8(2)12(14)17-11/h9-11H,2-7H2,1H3/t9-,10+,11+/m1/s1 |
InChI Key |
AENZSPQGLJVLND-VWYCJHECSA-N |
Isomeric SMILES |
CCCCCC[C@@H]1[C@H]2[C@H](C(=C)C(=O)O2)C(=O)O1 |
SMILES |
CCCCCCC1C2C(C(=C)C(=O)O2)C(=O)O1 |
Canonical SMILES |
CCCCCCC1C2C(C(=C)C(=O)O2)C(=O)O1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Ammonio-3-{3,5-dibromo-4-[4-hydroxy-3-(6-oxo-1,6-dihydro-pyridazin-3-ylmethyl)-phenoxy]-phenyl}-propionic acid anion](/img/structure/B1254147.png)


![3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid](/img/structure/B1254150.png)
